molecular formula C14H19NNa2O14S B3321806 Heparin disaccharide III-A disodium salt CAS No. 138706-21-5

Heparin disaccharide III-A disodium salt

Cat. No.: B3321806
CAS No.: 138706-21-5
M. Wt: 503.3 g/mol
InChI Key: CECQKZXNZYJIAZ-ZNSZGVAASA-L
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Description

Heparin disaccharide III-A disodium salt is a product of the digestion of heparin and heparan sulfate by various heparinases . It has a linear formula of C14H19NO14SNa2 and a molecular weight of 503.34 .


Synthesis Analysis

The synthesis of this compound involves the action of heparinase II on heparin . It is a minor product of this enzymatic reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is composed of chains of alternating residues of D-glucosamine and a uronic acid . The structure is largely a repeating sequence of 0-(a-L-idopyranosyluronic acid 2-sulfate)-(l-4)-2-sulfoamino-2-deoxy-n-glucose 6-sulfate .


Chemical Reactions Analysis

This compound is a product of the action of heparinase II on heparin . The chemical reactions involved in its formation are complex and involve the action of post-polymerisation enzymes on a regular repeating disaccharide background .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a linear formula of C14H19NO14SNa2 and a molecular weight of 503.34 .

Mechanism of Action

The anticoagulant effect of heparin, which includes Heparin disaccharide III-A disodium salt, is mediated largely through its interaction with Antithrombin III (ATIII). This interaction produces a conformational change in ATIII and so markedly accelerates its ability to inactivate the coagulation enzymes thrombin (factor IIa), factor Xa, and factor IXa .

Future Directions

Heparin and its derivatives, including Heparin disaccharide III-A disodium salt, have been extensively studied as safe medicines and biomolecules over the past few decades . They are effective anticoagulants currently used in clinical settings. They have also been studied as functional biomolecules or biomaterials for various therapeutic uses to treat diseases . Synthetic and semi-synthetic heparins are in development and may become reality in the relatively near future .

Properties

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECQKZXNZYJIAZ-ZNSZGVAASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NNa2O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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